molecular formula C8H14ClNO2 B6263711 rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride CAS No. 2307782-94-9

rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride

Cat. No.: B6263711
CAS No.: 2307782-94-9
M. Wt: 191.7
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Description

Rac-methyl (1R,2S,5S)-3-azabicyclo[320]heptane-2-carboxylate hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride typically involves the use of specific starting materials and reagents under controlled conditions. One common method includes the reaction of a bicyclic amine with a methyl ester in the presence of a hydrochloric acid catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Rac-methyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride
  • Rac-methyl (1R,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride

Uniqueness

Rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of an azabicyclo structure. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

2307782-94-9

Molecular Formula

C8H14ClNO2

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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